
Givinostat impurity 1-d10 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Givinostat impurity 1-d10 (hydrochloride) is a deuterium-labeled derivative of Givinostat impurity 1 hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the development and quantitation of pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Givinostat impurity 1-d10 (hydrochloride) involves the incorporation of deuterium into the parent compound, Givinostat impurity 1 hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Givinostat impurity 1 hydrochloride are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions.
Purification: The resulting compound is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation.
Industrial Production Methods
Industrial production of Givinostat impurity 1-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Givinostat impurity 1 hydrochloride are subjected to deuterium exchange reactions.
Scale-Up Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Givinostat impurity 1-d10 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Givinostat impurity 1-d10 (hydrochloride) has several scientific research applications:
Pharmacokinetic Studies: The compound is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: It helps in studying the metabolic pathways and identifying metabolites of pharmaceuticals.
Drug Development: The compound is used in the development of new drugs, particularly in optimizing their pharmacokinetic properties.
Biological Research: It is employed in various biological studies to investigate the effects of deuterium incorporation on biological systems.
作用机制
The mechanism of action of Givinostat impurity 1-d10 (hydrochloride) involves its role as a deuterium-labeled compound. Deuterium incorporation can affect the pharmacokinetics and metabolism of the parent compound. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in drug metabolism.
Metabolic Pathways: It can alter metabolic pathways by affecting the rate of metabolic reactions.
Pharmacokinetic Modulation: Deuterium incorporation can modulate the pharmacokinetic properties of the parent compound, leading to changes in absorption, distribution, metabolism, and excretion.
相似化合物的比较
Similar Compounds
Givinostat impurity 1 hydrochloride: The parent compound without deuterium incorporation.
Other Deuterium-Labeled Compounds: Similar compounds with deuterium incorporation, such as deuterium-labeled metabolites of other drugs.
Uniqueness
Givinostat impurity 1-d10 (hydrochloride) is unique due to its deuterium incorporation, which can significantly affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in drug development and metabolic studies .
属性
分子式 |
C16H20ClNO2 |
|---|---|
分子量 |
303.85 g/mol |
IUPAC 名称 |
6-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]naphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-3-17(4-2)11-12-5-6-14-10-15(16(18)19)8-7-13(14)9-12;/h5-10H,3-4,11H2,1-2H3,(H,18,19);1H/i1D3,2D3,3D2,4D2; |
InChI 键 |
VRAJCTMYLKCSRB-MFMGRUKYSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O)C([2H])([2H])C([2H])([2H])[2H].Cl |
规范 SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


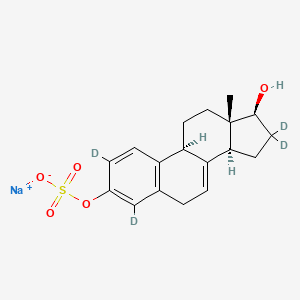
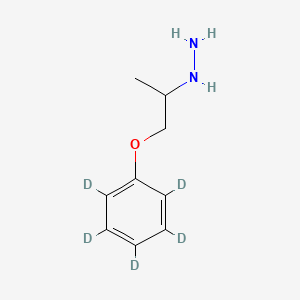
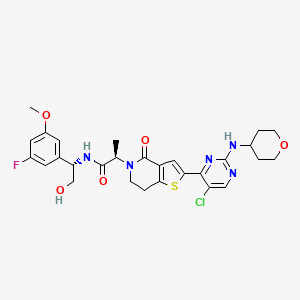
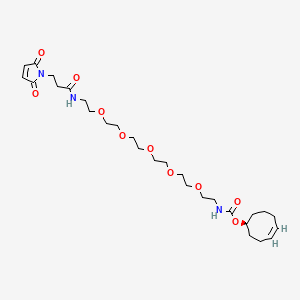
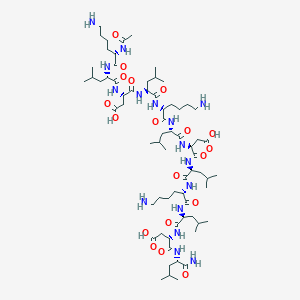
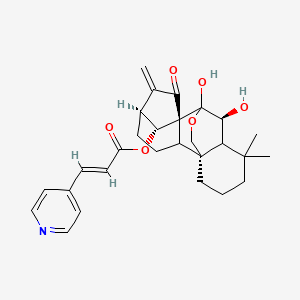
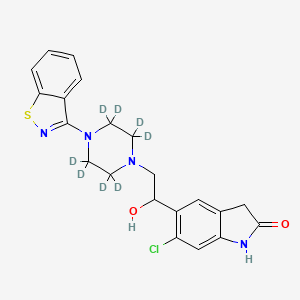
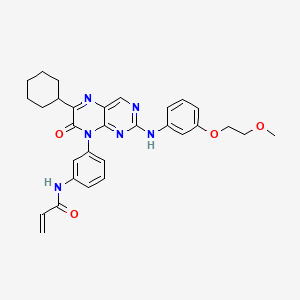
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
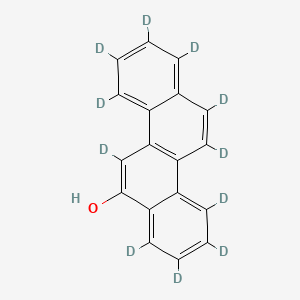
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)



